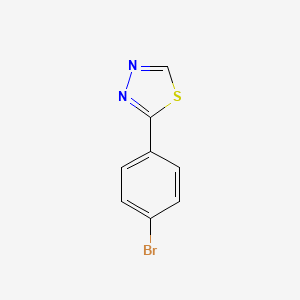

2-(4-Bromophenyl)-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2S |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H |

InChI Key |

ONJVHBYVYOIMLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Classical Synthesis of the 1,3,4-Thiadiazole (B1197879) Core

The construction of the 1,3,4-thiadiazole ring is a well-established area of organic synthesis, with several reliable methods available to chemists. These approaches often utilize readily available starting materials and proceed through cyclization reactions.

Cyclization Reactions Utilizing Thiosemicarbazide (B42300) and Carboxylic Acid Derivatives

A cornerstone in the synthesis of 1,3,4-thiadiazoles is the reaction between a thiosemicarbazide and a carboxylic acid or its derivatives. ekb.egnih.gov This method is valued for its versatility and the accessibility of the starting materials. The reaction typically proceeds by heating the two components, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization. For instance, various aromatic carboxylic acids can be cyclized with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to yield the corresponding 2-amino-5-aryl-1,3,4-thiadiazole derivatives. jocpr.com The reaction mechanism involves the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. ptfarm.pl The choice of the carboxylic acid derivative and the reaction conditions can be tuned to optimize the yield and purity of the desired product.

A study detailed the synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides by heating a mixture of 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide with various isothiocyanates in a methyl alcohol solution. nih.gov Another established method involves the reaction of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide (B147422) to obtain acylthiosemicarbazide derivatives, which are then cyclized in an acidic medium to form 1,3,4-thiadiazole derivatives. ptfarm.pl

One-Pot Multicomponent Reaction Approaches

In recent years, one-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules, including 1,3,4-thiadiazoles. nih.goveurekaselect.com These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers several advantages over traditional multi-step syntheses, including reduced reaction times, simplified purification procedures, and lower solvent consumption. nih.gov

For example, a novel one-pot, four-component synthesis of 3-(1,3,4-thiadiazol-2-ylamino)-3-arylpropanoates has been developed through the condensation of 2-amino-1,3,4-thiadiazoles, aldehydes, and other components. eurekaselect.com Another efficient one-pot synthesis involves the reaction of aryl aldehydes, hydrazine (B178648) hydrate, and aryl isothiocyanates in methanol, followed by oxidative cyclization with ferric ammonium (B1175870) sulfate (B86663) to produce 2-arylamino-5-aryl-1,3,4-thiadiazoles. researchgate.net A method for the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a non-toxic additive has also been reported. encyclopedia.pub

Synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole and its Precursors

The synthesis of the target compound, this compound, typically follows the general principles of 1,3,4-thiadiazole synthesis, utilizing 4-bromobenzoic acid or its derivatives as the starting material.

A common route involves the reaction of 4-bromobenzoic acid with thiosemicarbazide. This reaction can be carried out under various conditions, often employing a strong acid such as sulfuric acid or a dehydrating agent like phosphorus oxychloride to drive the cyclization. The precursor, 4-bromobenzaldehyde (B125591) thiosemicarbazone, can be synthesized from the reaction between meta-(4-bromobenzyloxy) benzaldehyde (B42025) and thiosemicarbazide. amecj.com

Another approach involves the synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide from the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate. This intermediate is then reacted with carbon disulfide in an alkaline medium to form 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol, which can be further reacted with 2-bromoacetophenone (B140003) derivatives. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagent/Condition | Product |

| 4-Bromobenzoic acid | Thiosemicarbazide | H₂SO₄ or POCl₃ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole |

| meta-(4-Bromobenzyloxy) benzaldehyde | Thiosemicarbazide | Basic condition | meta-(4-Bromobenzyloxy) benzaldehyde thiosemicarbazone |

| 4-Chlorophenyl isothiocyanate | Hydrazine hydrate | Ice bath | N-(4-chlorophenyl)hydrazinecarbothioamide |

| N-(4-chlorophenyl)hydrazinecarbothioamide | Carbon disulfide | NaOH | 5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol |

Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to explore its structure-activity relationships for various applications. These derivatization strategies can be broadly categorized into functionalization of the thiadiazole ring itself and modifications of the appended phenyl ring.

Functionalization at the Thiadiazole Ring System

The 1,3,4-thiadiazole ring is amenable to various chemical transformations, allowing for the introduction of diverse functional groups. The electron-deficient nature of the 1,3,4-thiadiazole core makes it susceptible to nucleophilic attack, although the reactivity of the ring atoms can vary. sci-hub.st

For instance, if the 2-position is occupied by an amino group, this group can be a handle for further reactions such as acylation, alkylation, or diazotization followed by substitution. The synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine and other 1,3,4-thiadiazole analogues has been achieved using different electrophilic reagents. mdpi.com Additionally, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has been accomplished through a three-step procedure involving cyclization, chlorination, and nucleophilic substitution. researchgate.net

Modifications of the Phenyl Ring for Structure-Activity Relationship Studies

The 4-bromophenyl substituent on the thiadiazole ring provides a key site for modification, particularly for structure-activity relationship (SAR) studies in drug discovery. The bromine atom can be replaced by various other groups using cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, enabling a systematic investigation of how changes in the steric and electronic properties of this part of the molecule affect its biological activity.

Formation of Conjugates and Hybrid Molecules

The strategy of creating hybrid molecules, which involves combining the this compound scaffold with other pharmacologically active moieties, has been effectively employed to enhance therapeutic efficacy and address challenges such as drug resistance. acs.org This molecular hybridization approach has led to the development of novel compounds with a broad spectrum of biological activities. acs.org

Researchers have successfully synthesized various hybrid molecules incorporating the 1,3,4-thiadiazole ring. These hybrids often link the thiadiazole core to other heterocyclic systems known for their biological importance, such as pyrazolines, triazoles, and thiazolidin-4-ones. acs.orgnih.gov For instance, the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been reported, resulting in compounds with potential anticancer activities. nih.gov Although this example pertains to the 1,2,4-thiadiazole (B1232254) isomer, the synthetic principle of combining heterocyclic rings is a common strategy in medicinal chemistry.

Another example is the synthesis of thiazolidin-4-one analogs hybridized with a thiadiazole derivative. acs.org These compounds have been investigated for their potential as acetylcholinesterase inhibitors. acs.org The synthesis of such hybrids typically involves multi-step reactions, starting from precursors like propanoic acid and thiosemicarbazide to build the thiadiazole core, which is then further functionalized and coupled with the other heterocyclic moiety. acs.org

The following table summarizes various hybrid molecules based on the 1,3,4-thiadiazole scaffold, highlighting the synthetic strategies and observed biological activities.

| Hybrid Molecule Type | Synthetic Strategy | Key Findings & Biological Activity | Reference |

| Thiazole-linked Pyrazoline Hybrids | Cyclization reaction between phenacyl bromide and thiamide derivatives. | Potent anticancer activity against various cell lines. The hybridization strategy markedly enhanced drug efficacy. | acs.org |

| 1,2,4-Thiadiazole-1,2,4-Triazole Amides | Multi-step synthesis involving the creation of the individual heterocyclic rings followed by amide coupling. | Moderate to potent anticancer activities against breast, lung, and prostate cancer cell lines. | nih.gov |

| Thiazolidin-4-one-Thiadiazole Hybrids | Synthesis from propanoic acid and thiosemicarbazide, followed by reaction with substituted aldehydes and chloroacetic acid. | Potent acetylcholinesterase (AChE) enzyme inhibitors, suggesting potential for Alzheimer's disease treatment. | acs.org |

| Imidazo[2,1-b] sbq.org.brnih.govbu.edu.egthiadiazole Derivatives | Synthesis from 2-amino-1,3,4-thiadiazole precursors. | Moderate to good antimicrobial activity. | nih.gov |

These examples underscore the robustness of molecular hybridization as a strategy to generate diverse chemical entities based on the 1,3,4-thiadiazole framework, leading to compounds with a wide range of pharmacological applications. acs.orgresearchgate.net

Reaction Mechanism Elucidation for Synthetic Pathways

The most prevalent and efficient method for synthesizing the 2,5-disubstituted-1,3,4-thiadiazole core, including this compound, involves the cyclization of acylthiosemicarbazides. sbq.org.brptfarm.pl This synthetic route is widely adopted due to its efficiency and the ready availability of the starting materials. sbq.org.br

Formation of the Acylthiosemicarbazide Intermediate: The synthesis typically begins with the reaction of a carboxylic acid derivative, such as 4-bromobenzoic acid or its more reactive forms like 4-bromobenzoyl chloride or 4-bromobenzoic acid hydrazide, with thiosemicarbazide. bu.edu.egnih.gov The reaction between a carboxylic acid and thiosemicarbazide often requires a coupling agent or activation. mdpi.com Using an acid chloride like 4-bromobenzoyl chloride with thiosemicarbazide leads to the formation of the corresponding N-acylthiosemicarbazide, specifically 1-(4-bromobenzoyl)thiosemicarbazide. sigmaaldrich.com

Acid-Catalyzed Cyclodehydration: The resulting acylthiosemicarbazide intermediate undergoes an intramolecular cyclization and dehydration reaction in the presence of an acidic catalyst to form the stable 1,3,4-thiadiazole ring. bu.edu.egptfarm.pl

The elucidated reaction mechanism for the acid-catalyzed cyclization of thiosemicarbazide is as follows:

Step 1: Nucleophilic Attack The reaction is initiated by a nucleophilic attack from the nitrogen atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid (or its activated derivative). sbq.org.br This is followed by a dehydration step to form an intermediate.

Step 2: Intramolecular Cyclization The sulfur atom, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate. sbq.org.br

Step 3: Dehydration and Aromatization This cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the final, stable, and aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various dehydrating agents can be employed to facilitate the cyclization step, including strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride. nih.govbu.edu.egnih.gov The choice of the acidic medium can be critical, as cyclization of acylthiosemicarbazides in an acidic medium specifically yields 1,3,4-thiadiazole derivatives, whereas an alkaline medium would lead to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl For example, reacting thiosemicarbazide with a carboxylic acid in the presence of phosphorus oxychloride is a common method for synthesizing 1,3,4-thiadiazole derivatives. nih.gov Similarly, a one-pot synthesis using polyphosphate ester (PPE) as a mild additive for the reaction between a carboxylic acid and thiosemicarbazide has been developed, proceeding through the acylation of thiosemicarbazide followed by cyclodehydration. mdpi.comencyclopedia.pub

In some instances, the cyclization can be achieved through oxidative methods. For example, thiosemicarbazones can undergo oxidative cyclization with reagents like ferric chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov Furthermore, copper-mediated cyclization of thiosemicarbazones has also been reported as a pathway to 1,3,4-thiadiazoles. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of 2-(4-bromophenyl)-1,3,4-thiadiazole. These theoretical calculations provide a framework for understanding its chemical behavior and potential biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry and determine various physicochemical properties. nih.gov These calculations reveal that the 1,3,4-thiadiazole ring system possesses significant in vivo stability and low toxicity, which is attributed to its aromaticity. nih.gov The electronic structure of related heterocyclic systems has also been explored, providing a basis for understanding the influence of different heteroatoms and substituents on the molecule's properties. capes.gov.brrsc.org Theoretical investigations into similar compounds have shown that DFT is a reliable method for correlating calculated parameters with experimental findings. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov For 1,3,4-thiadiazole derivatives, FMO analysis helps in understanding their reactivity and potential as reactants in various chemical transformations. nih.gov The HOMO and LUMO energies are calculated to predict the molecule's electron-donating and electron-accepting capabilities, which are crucial for its interaction with biological targets. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. researchgate.net For 1,3,4-thiadiazole and its derivatives, MEP maps illustrate how the electronegative nitrogen and sulfur atoms in the thiadiazole ring, along with the bromine atom on the phenyl ring, create distinct regions of negative and positive electrostatic potential. researchgate.netresearchgate.net The color-coded maps, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential), help in understanding how the molecule might interact with other molecules, including biological receptors. libretexts.org The distribution of charges plays a crucial role in the non-covalent interactions that govern ligand-protein binding.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Binding Affinity Prediction and Docking Conformations

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, which is often expressed as a docking score. nih.gov For 1,3,4-thiadiazole derivatives, docking studies have been used to compare their predicted binding affinities with those of known drugs or standard compounds. ijpsjournal.com For example, the docking scores of some 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives against EGFR kinase were found to be higher than that of the standard anticancer drug erlotinib, suggesting their potential as effective inhibitors. ijpsjournal.com The simulations also provide various possible binding conformations or poses of the ligand within the active site, which is crucial for understanding the structure-activity relationship (SAR) and for optimizing the ligand's structure to improve its binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in identifying the key molecular features that govern their therapeutic effects.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for 1,3,4-thiadiazole derivatives has been a significant area of research, with studies focusing on a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.netnih.govnih.gov Although specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies applied to its structural analogs provide a strong framework for understanding its potential activities.

QSAR models are typically developed using statistical methods such as Multiple Linear Regression (MLR), which generates an equation linking biological activity to various molecular descriptors. kashanu.ac.ir For instance, a study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors successfully developed a linear QSAR model. nih.gov This model, derived through stepwise linear regression, demonstrated the utility of QSAR in predicting the inhibitory activity of these compounds. nih.gov

Furthermore, NMR-based QSAR models have been developed for 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which showed antiproliferative activity against human cancer cell lines. nih.gov These models utilized experimental ¹H- and ¹³C-NMR chemical shifts as descriptors, providing a rapid and reliable means of predicting biological activity. nih.gov The success of such models for structurally related compounds suggests that a similar approach could be effectively applied to predict the biological activities of this compound and its derivatives.

The predictive power of these models is rigorously assessed through internal and external validation techniques. The leave-one-out cross-validation (q²) and the coefficient of determination (R²) are common statistical metrics used to evaluate the robustness and predictive capability of the generated QSAR equations. nih.govscholars.direct For example, in a 3D-QSAR study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, the developed models showed high q² and predictive R² values, indicating their reliability. nih.gov

Identification of Key Physicochemical and Topological Descriptors

A crucial aspect of QSAR studies is the identification of physicochemical and topological descriptors that significantly influence the biological activity of a compound. frontiersin.orgfrontiersin.org These descriptors quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Commonly employed physicochemical descriptors in QSAR studies of heterocyclic compounds include:

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgfrontiersin.org

Molar Refractivity (MR): Relates to the volume of a molecule and its polarizability. frontiersin.orgfrontiersin.org

Dipole Moment: Indicates the polarity of the molecule, which is important for receptor binding. frontiersin.org

HOMO and LUMO Energies (Highest Occupied and Lowest Unoccupied Molecular Orbitals): These quantum chemical descriptors are related to the electron-donating and accepting capabilities of a molecule, respectively, and play a role in its reactivity and interaction with biological targets. frontiersin.orgfrontiersin.org

Topological descriptors are numerical values derived from the graph representation of a molecule, capturing information about its connectivity and branching. Important topological indices include:

Wiener Index: The sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. frontiersin.orgfrontiersin.org

Zagreb Indices: Based on the degrees of the vertices in the molecular graph. frontiersin.orgfrontiersin.org

Kier's Shape Indices (κ): Describe different aspects of a molecule's shape. japsonline.com

In a QSAR study of 2,4-disubstituted thiazoles with antimicrobial activity, the molecular connectivity index (²χv) and Kier's shape index (kα3) were identified as key parameters for activity. japsonline.comresearchgate.net Another study on triazolothiadiazine compounds found that descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties were crucial for their antifungal and antibiotic activities. nih.gov For 1,3,4-thiadiazole derivatives, research has often highlighted the importance of both electronic and steric factors in determining their biological efficacy.

The following table summarizes key descriptors often found to be significant in QSAR models of thiadiazole derivatives:

| Descriptor Type | Descriptor Name | Significance in Biological Activity |

| Physicochemical | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Molar Refractivity (MR) | Relates to the volume and polarizability, affecting binding site interactions. | |

| Dipole Moment | Governs electrostatic interactions with the receptor. | |

| HOMO/LUMO Energy | Determines the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Topological | Wiener Index | Reflects the compactness and branching of the molecule. |

| Zagreb Indices | Provide information about the degree of branching in the molecular structure. | |

| Kier's Shape Indices | Quantify different aspects of molecular shape, which is critical for receptor fit. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the nature of interactions between a ligand and its biological target over time.

Conformational Analysis and Stability Studies

MD simulations can be employed to explore the conformational landscape of this compound in different environments, such as in solution or within a protein binding pocket. These simulations can reveal the most stable conformations and the energy barriers between them. For example, a study on triazolothiadiazole derivatives used computational methods to calculate the potential energy for rotation around specific bonds, identifying the most stable molecular conformations. acs.org Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Dynamics of Ligand-Target Interactions

MD simulations are particularly powerful for elucidating the dynamic nature of how a ligand interacts with its target protein. These simulations can reveal the stability of the ligand-protein complex and identify the key amino acid residues involved in binding.

In a study of novel 1,3,4-thiadiazole derivatives as P2X7 receptor inhibitors, MD simulations were used to investigate the interactions of the most potent compounds with the human and murine receptors. frontiersin.org The simulations showed that the compound formed stable interactions with specific residues like Arg268, Lys377, and Asn266, providing a detailed picture of the binding mode. frontiersin.org Similarly, MD simulations of 1,3,4-thiadiazole derivatives targeting tumor-associated proteins have been used to assess the stability of the protein-ligand complexes. nih.govnih.gov These studies often show that the ligand remains stably bound within the active site throughout the simulation, indicating a favorable interaction. nih.gov

The following table outlines the typical steps and outcomes of an MD simulation study for a ligand-target complex:

| Simulation Step | Description | Key Outcomes |

| System Preparation | The ligand is docked into the binding site of the target protein, and the complex is solvated in a water box with ions to neutralize the system. | A realistic model of the ligand-protein complex in a physiological-like environment. |

| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. | A relaxed, low-energy starting structure for the simulation. |

| Equilibration | The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state. | A stable and equilibrated system ready for production simulation. |

| Production MD | The simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the system. | Trajectories of atomic positions over time, providing insights into conformational changes, ligand stability, and key interactions. |

| Analysis | The simulation trajectories are analyzed to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation. | Quantification of the stability of the complex, identification of flexible regions of the protein, and a detailed map of the ligand-target interactions. |

Through these computational approaches, a deeper understanding of the structure-activity relationships and dynamic behavior of this compound can be achieved, guiding the rational design of more potent and selective therapeutic agents.

Biological Activity Investigations and Mechanistic Insights in Vitro & Animal Models

Antimicrobial Activities

Derivatives of 2-(4-Bromophenyl)-1,3,4-thiadiazole have demonstrated a broad spectrum of antimicrobial properties, exhibiting activity against various bacterial and fungal strains. The inclusion of the bromophenyl group is often associated with enhanced biological effects.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have highlighted the potential of 1,3,4-thiadiazole (B1197879) derivatives as effective agents against Gram-positive bacteria. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The presence of a halogen, such as the bromo- group on the phenyl ring, is often considered to enhance this antibacterial activity. nih.gov

In a study involving various synthesized 1,3,4-thiadiazole derivatives, compounds were screened for their activity against S. aureus and B. cereus. Results indicated that some derivatives exhibited significant antibacterial action against these Gram-positive organisms. ijpcbs.com Specifically, derivatives of 2-amino-4-(4-bromophenyl) thiazole (B1198619) have shown moderate antibacterial activity against S. aureus and B. subtilis. researchgate.net

| Derivative | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Staphylococcus aureus, Bacillus subtilis | Good | nih.gov |

| Various 1,3,4-thiadiazole derivatives | Staphylococcus aureus, Bacillus cereus | Significant | ijpcbs.com |

| 2-amino-4-(4-bromophenyl) thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate | researchgate.net |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. Studies have shown that certain derivatives are active against common pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, some synthesized 1,3,4-thiadiazole derivatives displayed the highest activity against Gram-negative bacteria. ijpcbs.com The evaluation of novel 1,3,4-thiadiazole derivatives has demonstrated significant antibacterial effects against Pseudomonas aeruginosa. researchgate.net

| Derivative | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Escherichia coli, Pseudomonas aeruginosa | Good | nih.gov |

| Various 1,3,4-thiadiazole derivatives | Gram-negative bacteria | Highest | ijpcbs.com |

| Novel 1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | Significant | researchgate.net |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial properties, this compound derivatives have shown considerable promise as antifungal agents. They have been tested against a range of fungal species, including the opportunistic pathogen Candida albicans and the common mold Aspergillus niger. nih.govresearchgate.net

Derivatives of 2-amino-4-(4-bromophenyl) thiazole exhibited distinguished antifungal activity against C. albicans. researchgate.net Furthermore, some synthesized 1,3,4-thiadiazole derivatives displayed significant to moderate activity against A. niger. ijpcbs.com The antifungal potential of these compounds is a significant area of research, with some derivatives showing fungicidal in addition to fungistatic effects. nih.gov In vivo studies in mice with experimental candidiasis have also demonstrated the antifungal activity of a thiadiazole derivative against C. albicans. bohrium.comresearchgate.net

| Derivative | Fungal Strain | Activity Level | Source |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Candida albicans, Aspergillus niger | Good | nih.gov |

| 2-amino-4-(4-bromophenyl) thiazole derivatives | Candida albicans | Distinguished | researchgate.net |

| Various 1,3,4-thiadiazole derivatives | Aspergillus niger | Significant to Moderate | ijpcbs.com |

| Thiadiazole derivative | Candida albicans (in vivo) | Active | bohrium.comresearchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of such drugs. Several derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv.

For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened, with some compounds showing notable inhibitory activity. researchgate.net Hybrid molecules incorporating the 1,3,4-thiadiazole ring have also demonstrated inhibitory activity against M. tuberculosis. tandfonline.com Furthermore, certain thiadiazole-thiourea conjugates have been identified as active and selective compounds against the H37Rv strain. nih.gov Research has also shown that some N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives exhibit significant minimum inhibitory concentration (MIC) values against M. tuberculosis. connectjournals.com

| Derivative Class | Key Findings | Source |

|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Some compounds showed notable inhibitory activity. | researchgate.net |

| Hybrid molecules with 1,3,4-thiadiazole | Demonstrated inhibitory activity. | tandfonline.com |

| Thiadiazole-thiourea conjugates | Identified as active and selective compounds. | nih.gov |

| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives | Exhibited significant MIC values. | connectjournals.com |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of 1,3,4-thiadiazole derivatives is believed to stem from various mechanisms. One proposed mechanism is the disruption of cell wall biogenesis, leading to a loss of cell shape and integrity. nih.gov This can result in the leakage of protoplasmic material and increased sensitivity to osmotic stress. nih.gov

Enzyme inhibition is another key proposed mechanism. For example, some antifungal derivatives are thought to interfere with ergosterol (B1671047) biosynthesis by inhibiting the enzyme 14-α-sterol demethylase. nih.gov In the context of antitubercular activity, molecular docking studies suggest that some thiadiazole derivatives may inhibit the InhA enzyme, which is crucial for mycolic acid biosynthesis in M. tuberculosis. nih.gov The toxophoric –N=C–S moiety within the 1,3,4-thiadiazole ring is also considered to be responsible for its broad range of biological activities. nih.gov

Anticancer/Cytotoxic Activities (against various human cancer cell lines, in vitro)

In addition to their antimicrobial properties, derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with significant anticancer potential. Numerous in vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

Derivatives containing the 1,3,4-thiadiazole ring have shown the ability to inhibit the proliferation of cancer cells, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer cell lines. nih.gov Some compounds have exhibited antiproliferative activity with IC50 values in the micromolar range. nih.govresearchgate.net The presence of certain substituents, such as a trifluoromethyl group, has been shown to significantly increase biological activity. nih.govmdpi.com

The proposed mechanisms for the anticancer action of these compounds are multifaceted. Some derivatives are believed to interfere with DNA synthesis, leading to the inhibition of cancer cell replication. mdpi.commdpi.com This is potentially due to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), a key component of nucleobases. mdpi.com Other proposed mechanisms include the inhibition of crucial enzymes like topoisomerase II and the induction of apoptosis through the activation of caspases. researchgate.netmdpi.combepls.com For example, in silico docking studies have suggested that some 1,3,4-thiadiazole derivatives can bind to and potentially modulate the activity of Caspase 3 and Caspase 8. mdpi.com

| Derivative Class/Compound | Cancer Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| 2-Amino-5-substituted-1,3,4-thiadiazoles | MCF-7, MDA-MB-231 (breast) | Moderate antiproliferative activity. | nih.gov |

| Fluorinated pyrazolo[3,4-d]pyrimidine with a 1,3,4-thiadiazole ring | HL-60 (leukemia) | Some derivatives showed higher activity than doxorubicin. | nih.gov |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (breast) | Strongest anti-proliferative activity in the tested series. | researchgate.netmdpi.com |

| Disulfide derivatives with a 1,3,4-thiadiazole moiety | MCF-7 (breast), SMMC-7721 (hepatocarcinoma), A549 (lung) | Better antiproliferative activity than 5-fluorouracil. | nih.gov |

| 2-(4-Bromophenyl)imidazo[2,1-b] nih.govnih.govnih.gov-5,6-dioxothiadiazole | A549 (lung) | Potent cytotoxicity with low IC50 value. | sysrevpharm.org |

Unveiling the Therapeutic Potential of this compound: A Review of Preclinical Biological Activities

The heterocyclic compound this compound and its derivatives have emerged as a significant area of interest in medicinal chemistry, demonstrating a wide spectrum of biological activities in preclinical studies. This article focuses on the in vitro and animal model investigations into its anticancer, anti-inflammatory, and antioxidant properties, providing a detailed overview of the current state of research.

Anticancer Investigations: A Multi-pronged Approach

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been extensively explored for its anticancer potential. nih.govscispace.com Its derivatives have been shown to interfere with DNA replication processes, a critical aspect of their antitumor activity. nih.govmdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes and interact with biological targets. nih.gov

Activity against Lung Cancer Cell Lines (e.g., A549)

Derivatives of this compound have demonstrated notable cytotoxic effects against the human lung adenocarcinoma cell line, A549. For instance, a 4-bromo-analog of a halobenzyl series proved to be the most potent against the A549 cell line in one study. nih.gov In another study, a chalcone-1,3,4-thiadiazole hybrid was synthesized and investigated for its anticancer effects against NCI-H460 lung cancer cells. researchgate.net

Several studies have reported the IC50 values for various 1,3,4-thiadiazole derivatives against the A549 cell line. One compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibited an IC50 value of 0.034 ± 0.008 mmol L–1. farmaceut.org Another derivative, (E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide, showed activity with an IC50 value of 0.52 μg/mL. nih.gov Furthermore, a study on N-adducts of thio-1,3,4-diazole and 2-thiazoline with levoglucosenone (B1675106) reported cytotoxic effects on A549 cells. researchgate.net

It is interesting to note that the substitution on the thiadiazole ring can significantly influence the anticancer activity. For example, a p-nitro substituent was found to decrease the anticancer activity against the A549 cell line. turkjps.org

Table 1: Cytotoxic Activity of this compound Derivatives against A549 Lung Cancer Cells

| Compound | IC50 Value | Reference |

|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 0.034 ± 0.008 mmol L–1 | farmaceut.org |

| (E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide | 0.52 μg/mL | nih.gov |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | 46.33±2.31 µg/mL | turkjps.org |

Activity against Breast Cancer Cell Lines (e.g., MCF-7)

The MCF-7 breast cancer cell line has been a frequent target in the evaluation of 1,3,4-thiadiazole derivatives. nih.govareeo.ac.ir These compounds have shown a range of cytotoxic activities, with some exhibiting greater potency than established chemotherapeutic agents like bleomycin (B88199) and ethidium (B1194527) bromide. nih.gov

A series of 2-(substituted-phenylamino)-5-(substituted-phenyl)-1,3,4-thiadiazoles were synthesized, and their antiproliferative activity was tested against MCF-7 cells. nih.gov One of the most active compounds, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed an IC50 value of 49.6 µM against MCF-7 cells. mdpi.comnih.gov Another study reported a derivative with an IC50 value of 0.084 ± 0.020 mmol L–1 against the same cell line. farmaceut.org

The structural modifications of the thiadiazole core have a significant impact on the anticancer activity. For instance, the introduction of a piperazine (B1678402) ring through an acetamide (B32628) linker has been shown to be advantageous for antiproliferative activity against MCF-7 cells. nih.govnih.gov In silico studies have also suggested a multitarget mode of action for these compounds, potentially involving caspases and BAX proteins. mdpi.comnih.gov

Table 2: Cytotoxic Activity of this compound Derivatives against MCF-7 Breast Cancer Cells

| Compound | IC50 Value | Reference |

|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 µM | mdpi.comnih.gov |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 0.084 ± 0.020 mmol L–1 | farmaceut.org |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | 120 to 160 μM | nih.gov |

| Compound 4e (o-ethoxyphenyl piperazine derivative) | 2.34 µg/mL | nih.gov |

| Compound 4i (benzyl piperidine (B6355638) derivative) | 3.15 µg/mL | nih.gov |

Activity against Liver Carcinoma Cell Lines (e.g., HepG2)

Derivatives of this compound have also been investigated for their activity against hepatocellular carcinoma, with the HepG2 cell line being a common model. nih.govnih.gov A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated, showing a wide range of IC50 values from 3.13 to 44.87 µg/mL against HepG2 cells. nih.gov

Mesoionic 1,3,4-thiadiazolium derivatives have demonstrated selective cytotoxicity towards HepG2 cells. plos.org Compounds MI-J, MI-4F, and MI-2,4diF reduced HepG2 viability by approximately 50% at a concentration of 25 μM. plos.org Another study reported that α-aminophosphonates containing a 1,3,4-thiadiazole moiety showed anticancer activity against HepG2 cells, with one compound exhibiting an IC50 of 18.17 µg/mL. nih.gov

Furthermore, hybrid compounds containing pyridyl and 1,3-thiazole moieties have also been screened against HepG2 cells, with some showing potent activity. nih.govosti.gov

Table 3: Cytotoxic Activity of this compound Derivatives against HepG2 Liver Carcinoma Cells

| Compound | IC50 Value | Reference |

|---|---|---|

| Compound 4e (o-ethoxyphenyl piperazine derivative) | 3.13 µg/mL | nih.gov |

| Compound 4i (benzyl piperidine derivative) | 4.21 µg/mL | nih.gov |

| α-aminophosphonate with a 4-hydroxy-3-metoxyphenyl substituent | 18.17 µg/mL | nih.gov |

| MI-J, MI-4F, MI-2,4diF (mesoionic derivatives) | ~50% reduction in viability at 25 μM | plos.org |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism underlying the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of apoptosis and modulation of the cell cycle. nih.govcapes.gov.br Studies have shown that these compounds can trigger programmed cell death through various pathways.

For instance, one derivative, GO-13, was found to induce apoptosis in A549 cells in a concentration- and time-dependent manner. nih.govcapes.gov.br The mechanism involved the downregulation of Bcl-XL in the early phase and upregulation of Bax expression in the late phase, coupled with an increase in caspase-3 activity. nih.govcapes.gov.br

Other studies have demonstrated that 1,3,4-thiadiazole derivatives can cause cell cycle arrest. rsc.org One compound was shown to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. rsc.org Another derivative induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov The induction of apoptosis has been linked to the release of cytochrome c and the cleavage of multiple caspases. nih.gov

Enzyme Target Inhibition in Cancer Pathways

The anticancer effects of this compound derivatives are also attributed to their ability to inhibit key enzymes involved in cancer progression. farmaceut.org

EGFR and HER-2: Some 1,3,4-thiadiazole hybrids have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govnih.govnih.govwjgnet.com One study reported a derivative that inhibited the phosphorylation of both EGFR and HER-2. nih.gov Another series of compounds showed strong EGFR inhibitory effects with IC50 values as low as 0.08 µM. nih.gov

Stromelysin-1: Docking studies have suggested that certain 1,3,4-thiadiazole derivatives may act as inhibitors of fibroblast stromelysin-1, a matrix metalloproteinase implicated in cancer. nih.govnih.gov These inhibitors coordinate the catalytic zinc atom through their exocyclic sulfur atom. nih.gov

Carbonic Anhydrase: 1,3,4-Thiadiazole derivatives have been reported to inhibit carbonic anhydrase, another enzyme linked to cancer. farmaceut.org

Anti-inflammatory Activities (in pre-clinical models)

Beyond their anticancer properties, derivatives of 1,3,4-thiadiazole have also demonstrated anti-inflammatory activities in preclinical models. The structural features of these compounds are believed to contribute to their ability to modulate inflammatory pathways. The design of these derivatives has often been aimed at exploring novel structural features that could enhance their anti-inflammatory potential. mdpi.com

Antioxidant Activities

The preclinical data on this compound and its derivatives paint a compelling picture of a versatile scaffold with significant therapeutic potential. The multifaceted anticancer activity, coupled with anti-inflammatory and antioxidant properties, underscores the importance of continued research in this area. Further investigations are warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.

Enzyme Inhibition Studies (Beyond Cancer Targets)

The therapeutic potential of this compound and its derivatives extends beyond anticancer applications, with significant research focused on their ability to inhibit various enzymes implicated in other diseases. These studies, conducted in vitro and in animal models, have highlighted the versatility of the 1,3,4-thiadiazole scaffold in interacting with different enzyme active sites.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema. researchgate.netresearchgate.net Certain derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) are known to be potent inhibitors of carbonic anhydrase isozymes. researchgate.net

In the context of 1,3,4-thiadiazole derivatives, research has demonstrated their potential as effective CA inhibitors. For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their in-vitro carbonic anhydrase inhibitory activity. One of the compounds, 7i, exhibited an IC50 value of 0.402 ± 0.017 μM, which was more potent than the standard drug acetazolamide (B1664987) (IC50 = 0.998 ± 0.046 μM). rsc.org Kinetic studies revealed that this compound acts as a competitive inhibitor. rsc.org Another study on 2-substituted 1,3,4-thiadiazole-5-sulfonamides showed significant inhibitory activity against carbonic anhydrase II, with I50 values ranging from 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M. nih.gov While specific studies on the direct carbonic anhydrase inhibitory activity of this compound are not extensively documented in the provided results, the general activity of the 1,3,4-thiadiazole class suggests that derivatives of this compound could be promising candidates for CA inhibition.

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound | Target Isozyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-thiazolidinone hybrid (7i) | Carbonic Anhydrase | 0.402 ± 0.017 | rsc.org |

| Acetazolamide (Standard) | Carbonic Anhydrase | 0.998 ± 0.046 | rsc.org |

| 2-(3-chloropropionylamino)-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | More potent than Acetazolamide | nih.gov |

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | 0.191 - 0.033 | nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic microorganisms, including Helicobacter pylori, contributing to diseases like gastritis, peptic ulcers, and urolithiasis. nih.gov Therefore, the inhibition of urease is a key strategy for treating infections caused by these pathogens.

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent urease inhibitors. A series of nih.govresearchgate.nettbzmed.ac.irtriazolo[3,4-b] researchgate.nettbzmed.ac.irtandfonline.comthiadiazole derivatives were synthesized and showed outstanding urease inhibition, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.54 ± 2.34 µM). nih.gov Kinetic studies of the most potent derivative in this series revealed a competitive mode of inhibition. nih.gov

Another study focused on 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid, which are structurally related to thiadiazoles, also demonstrated significant urease inhibition. tandfonline.com While direct studies on this compound are limited in the search results, the strong performance of the broader 1,3,4-thiadiazole class in urease inhibition suggests that derivatives of this specific compound could be valuable leads for developing new anti-urease agents.

Table 2: Urease Inhibition by 1,3,4-Thiadiazole and Related Derivatives

| Compound Class | IC50 Range (µM) | Most Potent Compound IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

|---|---|---|---|---|

| nih.govresearchgate.nettbzmed.ac.irtriazolo[3,4-b] researchgate.nettbzmed.ac.irtandfonline.comthiadiazole derivatives | 0.87 - 8.32 | 0.87 ± 0.09 | 22.54 ± 2.34 | nih.gov |

| 1,3,4-Oxadiazole derivatives | - | 16.1 ± 0.12 | 21.0 ± 0.011 | tandfonline.com |

| 1,2,4-Triazole (B32235) derivatives | - | 16.7 ± 0.178 | 21.0 ± 0.011 | tandfonline.com |

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. tbzmed.ac.irtandfonline.com

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of cholinesterase inhibitors. A study on 5-benzyl-1,3,4-thiadiazole derivatives revealed that 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole exhibited moderate acetylcholinesterase inhibitory activity with an IC50 value of 33.16 µM. researchgate.net In another investigation, a series of novel 1,3,4-thiadiazole-based compounds were synthesized, with the most potent compound showing an IC50 of 0.053 µM for AChE and exhibiting high selectivity over BuChE. tandfonline.com Furthermore, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus demonstrated remarkable anticholinesterase activity, with some compounds showing potency in the nanomolar range and being more active than the reference drug donepezil. tbzmed.ac.ir Specifically, a derivative with a fluorine atom at the meta position of the phenyl ring was the most active, with an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir

Table 3: Cholinesterase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase | 33.16 µM | researchgate.net |

| Novel 1,3,4-thiadiazole based compound (9) | Acetylcholinesterase | 0.053 µM | tandfonline.com |

| Benzamide derivative with 1,3,4-thiadiazole (7e) | Acetylcholinesterase | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| Donepezil (Standard) | Acetylcholinesterase | 0.6 ± 0.05 µM | tbzmed.ac.ir |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for understanding these influences and for designing more potent and selective compounds.

The substituents on the 1,3,4-thiadiazole ring system play a critical role in determining the inhibitory potency and selectivity against various enzymes.

For carbonic anhydrase inhibition , the presence of a sulfonamide group is a key pharmacophore. researchgate.net Modifications at the 2-position of the 1,3,4-thiadiazole-5-sulfonamide core have been shown to modulate activity. For instance, the introduction of different acylamino groups at this position leads to varying degrees of inhibition against CA II. nih.gov

In the case of urease inhibition , the substitution pattern on the phenyl ring of triazolo-thiadiazole derivatives has a marked effect. For example, an unsubstituted phenyl ring showed the highest potency in one study. nih.gov When chlorine was introduced, the position mattered significantly: a meta- or para-chloro substitution resulted in much higher potency compared to an ortho-chloro substitution. A 3,4-dichloro substitution also yielded a highly potent inhibitor. nih.gov

For cholinesterase inhibition , the nature of the substituent on the phenyl ring attached to the thiadiazole core is a key determinant of activity. In a series of benzamide derivatives, the presence of a fluorine atom at the meta position of the phenyl ring resulted in the most potent AChE inhibitor. tbzmed.ac.ir In another study, a 2-pyrrolidyl group attached to a benzyl-1,3,4-thiadiazole structure containing a 4-bromophenyl moiety conferred moderate AChE inhibitory activity. researchgate.net The replacement of a chloro group with a fluoro group in some thiazolidinone-thiadiazole hybrids led to a decrease in AChE inhibitory activity, indicating the importance of the specific halogen and its position. biointerfaceresearch.com

Based on SAR studies, key pharmacophoric features for the enhanced biological efficacy of this compound derivatives can be identified.

For carbonic anhydrase inhibition , the essential pharmacophore is the 1,3,4-thiadiazole-2-sulfonamide moiety. The sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme. The substituents at the 5-position of the thiadiazole ring can be modified to improve physicochemical properties and selectivity for different CA isozymes.

For urease inhibition , the 1,3,4-thiadiazole ring itself appears to be a key structural element that can interact with the active site of the enzyme. The electronic properties of the substituents on the attached phenyl ring are critical. Electron-withdrawing groups, such as halogens at specific positions (meta and para), have been shown to enhance inhibitory activity. nih.gov This suggests that the electronic distribution within the molecule plays a significant role in its interaction with the urease enzyme.

Advanced Structural Elucidation and Solid State Research

Single-Crystal X-ray Diffraction Analysis

Studies on derivatives of 2-(4-Bromophenyl)-1,3,4-thiadiazole have shown that the molecule is often nearly planar. For instance, in a cocrystal of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) with 2-(naphthalen-2-yloxy)acetic acid, the intramolecular dihedral angle between the thiadiazole and benzene (B151609) rings is a mere 4.7(2)°. nih.govresearchgate.net Similarly, in a salt with 3,5-dinitrobenzoic acid, this angle is 5.00(16)°. nih.govresearchgate.net This planarity is a key feature of the molecule's geometry.

In a related structure, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the 1,3,4-thiadiazole (B1197879) ring is also nearly planar, with a dihedral angle of N(7)-N(8)-C(9)-S(10) being 1.0(4)°. mdpi.com The 4-iodophenyl substituent in this case is roughly coplanar with the thiadiazole ring. mdpi.com

Weak π-π stacking interactions are observed in the crystal structures of cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. nih.govresearchgate.net In the adduct with 2-(naphthalen-2-yloxy)acetic acid, weak benzene-benzene and naphthalene-naphthalene π-π stacking interactions are present with a minimum ring-centroid separation of 3.936(3) Å. nih.govresearchgate.net In the salt with 3,5-dinitrobenzoic acid, weak π-π interactions between thiadiazolium rings are observed with a minimum ring-centroid separation of 3.9466(18) Å. nih.govresearchgate.net A short Br···O(nitro) interaction of 3.314(4) Å is also present in this salt. nih.govresearchgate.net

In the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, a related compound, Hirshfeld surface analysis reveals that Br⋯H/H⋯Br contacts contribute significantly (20.5%) to the surface contacts, followed by H⋯H contacts (17.6%). uzh.ch Other notable contacts include C⋯H/H⋯C (12.0%), N⋯H/H⋯N (10.8%), and S⋯H/H⋯S (4.5%). uzh.ch

Hydrogen bonding plays a pivotal role in the formation of larger, ordered structures known as supramolecular assemblies. In the cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, distinct hydrogen-bonding motifs are observed.

In the adduct with 2-(naphthalen-2-yloxy)acetic acid, a heterodimer is formed through a cyclic R2(2)(8) hydrogen-bonding motif involving O-H···N and N-H···O interactions. nih.govresearchgate.net These heterodimers are further linked by an N-H···N hydrogen bond to form a one-dimensional chain. nih.govresearchgate.net

With the salt of 3,5-dinitrobenzoic acid, the cation-anion association also occurs via a cyclic R2(2)(8) motif, but with duplex N-H···O(carboxylate) hydrogen bonds. nih.govresearchgate.net A secondary centrosymmetric cyclic R4(2)(8) N-H···O(carboxylate) hydrogen-bonding association generates a heterotetramer. nih.govresearchgate.net

In a different system involving a 1,2,4-triazole (B32235) derivative, the crystal structure is stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox F···π and S···C(π) contacts, which collectively lead to the supramolecular self-assembly. nih.gov

Advanced Spectroscopic Characterization in Research Contexts

Beyond diffraction methods, advanced spectroscopic techniques are indispensable for a comprehensive understanding of this compound and its analogues, providing insights into its structural connectivity and fragmentation behavior.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in complex molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between directly bonded and long-range coupled nuclei, respectively.

For various 1,3,4-thiadiazole derivatives, 2D NMR experiments have been crucial for the complete assignment of their ¹H and ¹³C NMR resonances. researchgate.netnih.gov In the ¹³C-NMR spectra of some 1,3,4-thiadiazole derivatives, the characteristic peaks for the carbon atoms of the thiadiazole ring (C2 and C5) appear in the range of 164–166 ppm and 178–181 ppm. mdpi.com For other derivatives, these carbons resonate between 158.4 and 164.23 ppm. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and its fragments. This precision is critical for confirming molecular structures and for studying fragmentation pathways, which can offer mechanistic insights.

In the study of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-HRMS has been instrumental. nih.gov A key fragmentation process for 1,2,3-thiadiazole (B1210528) derivatives under Collision-Induced Dissociation (CID) is the loss of a nitrogen molecule (N₂). nih.gov Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, combined with DFT calculations, has been used to identify the structures of the resulting fragment ions. nih.gov For some 1,2,3-thiadiazole derivatives, M+1 ions are observed instead of the molecular ion under normal source conditions. rsc.org

Vibrational Spectroscopy (FT-IR) for Bond Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. While specific spectral data for the title compound is not extensively published, analysis of closely related 1,3,4-thiadiazole derivatives provides a clear indication of the expected vibrational frequencies. jocpr.com20.198.91dergipark.org.tr

The key vibrational modes are associated with the 1,3,4-thiadiazole ring, the p-substituted bromophenyl ring, and the carbon-bromine bond. The aromatic C-H stretching vibrations of the phenyl ring are typically observed in the region of 3100-3000 cm⁻¹. jocpr.com The characteristic stretching vibrations of the 1,3,4-thiadiazole ring, specifically the C=N and N-N bonds, give rise to absorptions in the fingerprint region, generally between 1650 cm⁻¹ and 1500 cm⁻¹. jocpr.commdpi.com For instance, in various 2,5-disubstituted 1,3,4-thiadiazoles, the C=N stretching vibration is a prominent feature. mdpi.com

The carbon-sulfur (C-S) bond within the thiadiazole ring also produces characteristic absorptions, although these can be weaker and appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range. jocpr.comdergipark.org.tr A crucial vibration for this specific molecule is the C-Br stretching of the bromophenyl group. In similar brominated aromatic compounds, this vibration is expected to appear as a strong band in the lower frequency region of the spectrum, with studies on related bromophenyl-thiazole structures reporting this band at approximately 690-570 cm⁻¹. jocpr.comresearchgate.net

A summary of the expected FT-IR vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3100 - 3000 | jocpr.com |

| C=N Stretch (Thiadiazole Ring) | 1650 - 1550 | jocpr.commdpi.com |

| N-N Stretch (Thiadiazole Ring) | 1550 - 1450 | jocpr.commdpi.com |

| C-S Stretch (Thiadiazole Ring) | 800 - 600 | jocpr.comdergipark.org.tr |

| C-Br Stretch | 690 - 570 | jocpr.comresearchgate.net |

| Aromatic C-H Bending (out-of-plane) | 900 - 800 |

These vibrational assignments are critical for confirming the structural integrity of newly synthesized batches of the compound and for studying its interactions in different chemical environments.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within its conjugated system, which encompasses both the phenyl and thiadiazole rings. mdpi.comnih.gov

The electronic spectra of 1,3,4-thiadiazole derivatives are influenced by the nature of the substituents on the heterocyclic and aromatic rings. mdpi.comnih.gov The presence of the bromophenyl group and the thiadiazole core creates an extended π-electron system. Typically, derivatives of this nature exhibit strong absorption bands in the ultraviolet region. researchgate.netnih.gov

Studies on related 2-aryl-1,3,4-thiadiazoles show that the primary absorption bands, attributed to π→π* transitions, occur in the range of 250-350 nm. researchgate.netnih.gov The exact position and intensity of the absorption maximum (λ_max) are sensitive to the solvent polarity and the electronic nature of any other substituents present. The bromine atom, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted phenyl-1,3,4-thiadiazole.

In addition to the high-energy π→π* transitions, weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and sulfur atoms of the thiadiazole ring, may be observed as shoulders or separate bands at longer wavelengths. These transitions are often less intense than the π→π* transitions. researchgate.net

The table below summarizes the expected electronic transitions for this compound based on published data for similar compounds.

| Electronic Transition | Expected Wavelength Range (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | References |

| π → π | 250 - 350 | High ( > 10,000) | researchgate.netnih.gov |

| n → π | > 350 | Low ( < 1,000) | researchgate.net |

The analysis of the UV-Vis spectrum is essential for understanding the photophysical properties of this compound and is a key characterization step for its identification and purity assessment.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Synthetic Pathways

The development of new drugs is intrinsically linked to the evolution of synthetic chemistry. nih.gov While classical methods for synthesizing the 1,3,4-thiadiazole (B1197879) ring are well-established, future research is geared towards the development of more efficient, cost-effective, and environmentally benign synthetic routes. Key areas of exploration include microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for thiadiazole derivatives, and the use of novel catalytic systems. jetir.org

Future synthetic strategies will likely focus on:

Green Chemistry Approaches: Utilizing safer solvents, reducing energy consumption, and designing reactions with higher atom economy to minimize waste.

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled production of 2-(4-Bromophenyl)-1,3,4-thiadiazole and its analogs.

Combinatorial Synthesis: Employing high-throughput techniques to generate large libraries of derivatives by modifying the phenyl ring or the thiadiazole core, enabling rapid screening for biological activity. For instance, hydrazinecarbothioamide derivatives have been used as versatile synthons for creating new thiazole (B1198619) and thiadiazole-based molecules. mdpi.com

Development of Advanced Computational Models for Predictive Biology

In silico methods are indispensable tools in modern drug discovery, offering predictive insights into the biological behavior of molecules before their synthesis. For thiadiazole derivatives, computational studies have been crucial in identifying and optimizing lead compounds. nih.gov Future research on this compound will benefit from the development of more sophisticated computational models.

These advanced models will aim to:

Predict Biological Activity: Utilize Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the efficacy of novel derivatives against various biological targets.

Elucidate Molecular Interactions: Employ molecular docking and molecular dynamics (MD) simulations to visualize and understand the binding of this compound derivatives to target proteins, such as kinases or enzymes, at an atomic level. nih.govrsc.org

Forecast ADMET Properties: Develop robust models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds, a critical step in identifying viable drug candidates. rsc.org

Table 1: Computational Techniques in Thiadiazole Research

| Computational Method | Application in Drug Discovery | Research Example |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Used to study the interaction of thiadiazole derivatives with VEGFR-2 and JNK kinase. nih.govnih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. | Applied to confirm the stability of thiadiazole compounds within the active site of VEGFR-2. rsc.org |

| DFT Calculations | Investigates the electronic structure and reactivity of molecules. | Used to analyze the physiochemical properties of newly synthesized 1,3,4-thiadiazole derivatives. rsc.org |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of drug candidates. | Conducted for designed 2,3-dihydro-1,3,4-thiadiazole derivatives to assess their drug-likeness. rsc.org |

Investigation of Additional Biological Targets and Mechanisms at the Molecular Level

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govjetir.orgmdpi.com While significant research has been conducted, the full spectrum of biological targets for compounds like this compound remains to be explored.

Future investigations will likely focus on:

Broad-Spectrum Kinase Profiling: Screening against large panels of kinases to identify novel anticancer targets, following the successful identification of thiadiazole derivatives as inhibitors of targets like VEGFR-2 and EGFR. nih.govfrontiersin.org

Enzyme Inhibition Studies: Exploring the inhibitory potential against other enzyme classes, such as carbonic anhydrases, which are known targets for some thiadiazole drugs like acetazolamide (B1664987). rsc.org

Elucidating Mechanisms of Action: Moving beyond primary screening to understand the downstream signaling pathways affected by these compounds. For example, mechanistic studies have revealed the ability of certain derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comrsc.org This includes studying effects on mitochondrial membrane potential and the activation of key proteins like p53. mdpi.com

Design of Next-Generation Thiadiazole Derivatives for Specific Biological Applications

Building on a deeper understanding of structure-activity relationships (SAR), future research will focus on the rational design of new derivatives of this compound. The goal is to create molecules with enhanced potency, improved selectivity, and tailored properties for specific therapeutic applications.

Key design strategies will involve:

Bioisosteric Replacement: Replacing the bromophenyl group with other substituted rings or heterocyclic moieties to modulate activity and physicochemical properties. The thiadiazole ring itself can act as a bioisosteric substitute for a thiazole moiety. rsc.org

Hybrid Molecule Design: Combining the this compound core with other known pharmacophores to create hybrid compounds with dual or multi-targeted activity. frontiersin.org

Structure-Based Drug Design: Using the three-dimensional structures of target proteins to guide the design of derivatives that fit perfectly into the binding site, maximizing potency and minimizing off-target effects. nih.gov This approach allows for the strategic addition of functional groups to occupy specific domains within a target protein. nih.gov

Integration with Emerging Technologies in Chemical Biology

The advancement of research on this compound will be accelerated by its integration with cutting-edge technologies in chemical biology. These technologies provide powerful new ways to study and utilize small molecules.

Future directions include:

Development of Chemical Probes: Modifying the structure to create probes for "pull-down" assays or fluorescence imaging, enabling the identification of novel cellular binding partners and biological targets.

Drug Delivery Systems: Incorporating the compound into nanomaterials, such as nanoparticles or liposomes, to improve solubility, stability, and targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing systemic toxicity.

High-Throughput Screening (HTS): Utilizing advanced HTS platforms, such as displacement assays, to rapidly screen libraries of derivatives against a multitude of biological targets, accelerating the discovery of new therapeutic leads. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-1,3,4-thiadiazole derivatives?

- Methodological Answer : A widely used approach involves condensation reactions between substituted benzaldehydes and aminotriazoles or thiosemicarbazides under acidic conditions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst yields thiadiazole cores . Additionally, thiosemicarbazide reacts with 4-chlorobenzoic acid in the presence of phosphorus oxychloride under reflux to form thiadiazole derivatives . Key parameters include reaction time (4–18 hours), solvent choice (ethanol, acetic acid), and post-reaction purification (solvent evaporation, recrystallization).

Q. What spectroscopic and crystallographic techniques are employed to characterize thiadiazole derivatives?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry, dihedral angles (e.g., 27.34° between thiadiazole and bromophenyl rings), and intermolecular interactions (e.g., C–H⋯N hydrogen bonds stabilizing crystal packing) .

- IR spectroscopy identifies functional groups (e.g., S–N stretching at ~680 cm⁻¹) .

- Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates (e.g., Silufol 254 UV) .

Q. What biological activities have been reported for this compound derivatives?

- Methodological Answer : These derivatives exhibit:

- Anticancer activity : In vitro assays against human gastric cancer cells (MGC803) show IC₅₀ values as low as 5.3 µM, surpassing 5-fluorouracil in potency .

- Anti-inflammatory effects : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-1,3,4-oxadiazoles achieve ~61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin .

- Antimicrobial properties : Oxadiazole-triazole hybrids demonstrate activity against bacterial strains via MIC (minimum inhibitory concentration) testing .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions optimize the synthesis of conjugated thiadiazole hybrids?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling between 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole and boronic acids. Key factors include:

- Catalyst loading (1–5 mol%),

- Solvent system (toluene/ethanol),

- Reaction temperature (80–110°C).

This method enhances conjugation for applications in OLEDs or bioactive hybrids .

Q. How do intermolecular interactions influence the crystal packing and stability of thiadiazole derivatives?

- Methodological Answer : Crystal structures are stabilized by:

- C–H⋯N hydrogen bonds (e.g., C1–H1B⋯N3 with 2.89 Å bond length), forming 1D molecular chains .

- Planarity deviations : Thiadiazole rings exhibit minimal distortion (0.0215 Å), while substituents like fluorophenyl groups introduce steric effects (dihedral angles up to 79.54°) .

- Resonance effects : Uneven S–C bond lengths (1.731–1.758 Å) suggest delocalized electron density within the thiadiazole ring .

Q. What computational methods validate the structural and electronic properties of thiadiazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO), showing <0.05 Å deviations from X-ray data .

- Molecular docking predicts binding affinities to biological targets (e.g., kinase enzymes) by simulating ligand-receptor interactions (e.g., hydrogen bonding with ATP-binding pockets) .

Q. How can structural modifications enhance the bioactivity of thiadiazole derivatives?

- Methodological Answer :

- Electron-withdrawing substituents (e.g., bromo, fluoro) improve oxidative stability and membrane permeability .

- Heterocyclic extensions (e.g., imidazo-thiadiazole hybrids) increase π-π stacking with DNA or enzyme active sites, enhancing anticancer activity .

- SAR studies reveal that 3,3-dimethyltriazole substituents reduce IC₅₀ values by 50% compared to unmodified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products